Desoxyvincamine

Descripción general

Descripción

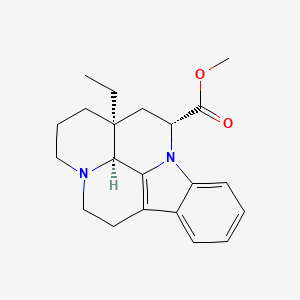

Desoxyvincamine is a naturally occurring indole alkaloid . It is extracted from the pink periwinkle plant, Catharanthus roseus G. Don . It has been used clinically for the prevention and treatment of cerebrovascular disorders and insufficiencies .

Synthesis Analysis

The synthesis of vincamine and its congeners involves the cyclization between indole C2 position and an iminium salt, to generate the C ring . This cyclization could be accessed exploiting a Bischler-Napieralski or a Pictet-Spengler reaction .Molecular Structure Analysis

The Deoxyvincamine molecule contains a total of 55 bond(s) . It has a molecular weight of 338.4 g/mol . The molecular formula of Deoxyvincamine is C21H26N2O2 .Chemical Reactions Analysis

The chemical reactions involving vincamine and its congeners are based on the cyclization between indole C2 position and an iminium salt, to generate the C ring . This cyclization could be accessed exploiting a Bischler-Napieralski or a Pictet-Spengler reaction .Physical And Chemical Properties Analysis

Desoxyvincamine has a molecular weight of 338.4 g/mol . It has a molecular formula of C21H26N2O2 . Other physical and chemical properties specific to Desoxyvincamine were not found in the search results.Aplicaciones Científicas De Investigación

Enhanced Solubility and Drug Formulation

Desoxyvincamine, like many pharmacologically active compounds, faces challenges related to its solubility in water. Research into the solubility and solvation behavior of drugs has pointed towards innovative solutions using deep eutectic solvents (DESs). These solvents, which are a mix of two or more components forming a eutectic with a melting point lower than either of the individual components, have been shown to significantly increase the solubility of drugs. This property is crucial for the development of new drug formulations, enabling higher efficacy and bioavailability of drugs including desoxyvincamine. Specifically, DESs containing choline chloride with urea, ethylene glycol, or glycerol have shown promise in solubilizing drugs more effectively than traditional solvents. This advancement in drug solubility and formulation can lead to more effective therapeutic agents with potential applications across a range of medical conditions (Mokhtarpour, Shekaari, Zafarani-Moattar, & Golgoun, 2020).

Analytical Applications in Chromatography

Deep eutectic solvents have also found applications in analytical chemistry, particularly in improving the separation of bioactive compounds during chromatographic processes. The unique properties of DESs, such as their solvation capabilities and interaction with bioactive molecules, have been utilized to enhance the chromatographic separation of compounds including alkaloids. By serving as novel mobile phase additives, DESs have contributed to better resolution and separation efficiency in high-performance liquid chromatography (HPLC), a critical aspect in the analysis of complex biological samples and the purification of specific compounds such as desoxyvincamine. This application not only improves the analytical detection of these compounds but also aids in the study of their pharmacokinetics and metabolism (Tan, Zhang, Wan, & Qiu, 2016).

Electrochemical Applications

The electrochemical properties of compounds can be significantly influenced by the solvent environment. Research into the redox characteristics of various ions in different deep eutectic solvents has provided insights that could be applicable to studying the electrochemical behavior of desoxyvincamine. By understanding how DESs affect the electrochemical properties of ions, researchers can develop better electrochemical sensors and probes for drugs and bioactive compounds. This knowledge is crucial for the development of novel diagnostic tools and for understanding the interaction between drugs and their targets at the molecular level (Xu, Ma, Su, Qiao, Leung, Shah, & Xu, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17-,19-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAFIDYFQWIRTC-QFUCXCTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943319 | |

| Record name | Methyl 14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21019-23-8 | |

| Record name | Methyl (3α,14α,16α)-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21019-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyvincamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

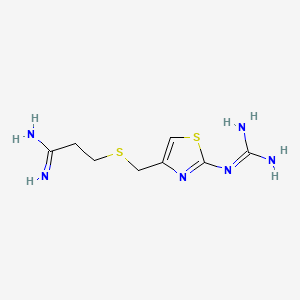

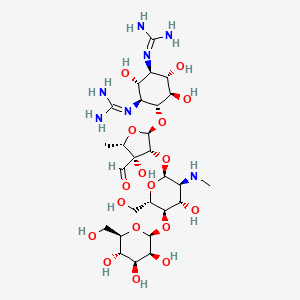

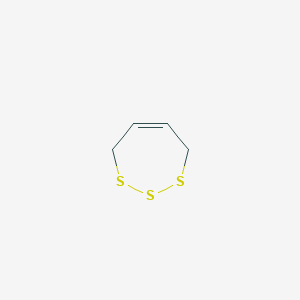

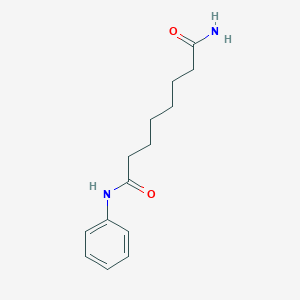

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)

![Etoposide impurity J [EP]](/img/structure/B3060913.png)

![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)

![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)